Octadecanamide, N-(1-methylethyl)-
Description
Octadecanamide, N-(1-methylethyl)-, is a branched alkylamide derivative of stearic acid (octadecanoic acid). The compound features an 18-carbon acyl chain (octadecanamide) substituted with an isopropyl group (N-(1-methylethyl)) at the amide nitrogen. This structural modification distinguishes it from linear alkylamides and influences its physicochemical properties, such as solubility, melting point, and biological activity.
Properties
CAS No. |
106438-51-1 |
|---|---|
Molecular Formula |
C21H43NO |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
N-propan-2-yloctadecanamide |
InChI |
InChI=1S/C21H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h20H,4-19H2,1-3H3,(H,22,23) |
InChI Key |
KKKHFKPIVTXUML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Synonyms |
OctadecanaMide, N-(1-Methylethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs of octadecanamide, highlighting substituent variations and their implications:
Physicochemical and Functional Differences
- Solubility: The isopropyl substituent in N-(1-methylethyl)-octadecanamide likely reduces polarity compared to hydroxylated derivatives (e.g., ), enhancing compatibility with nonpolar matrices .
- In contrast, N-octadecylformamide shows lower cytotoxicity, emphasizing the role of substituents in toxicity modulation .
- Thermal Stability: Bis-amide derivatives with aromatic linkers () demonstrate superior thermal resistance compared to monomeric amides, highlighting the impact of molecular architecture .
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